[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol
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Overview
Description
[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol is an organic compound that features a triazole ring with an aminomethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol typically involves the formation of the triazole ring followed by the introduction of the aminomethyl and hydroxymethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of 3-amino-1,2,4-triazole as a starting material can lead to the formation of the desired compound through a series of reactions involving nucleophilic substitution and reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase reactions can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
Major products formed from these reactions include substituted triazoles, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition or activation of specific enzymes and pathways. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
- 3-Amino-1,2,4-triazole
- 1,2,4-Triazole-3-carbohydrazide
- 1,2,4-Triazole-5-thiol
Uniqueness
What sets [5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]methanol apart is its unique combination of functional groups, which allows for versatile chemical reactivity and a wide range of applications. The presence of both aminomethyl and hydroxymethyl groups provides additional sites for chemical modification, enhancing its utility in various fields .
Properties
Molecular Formula |
C4H8N4O |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C4H8N4O/c5-1-3-6-4(2-9)8-7-3/h9H,1-2,5H2,(H,6,7,8) |
InChI Key |
SCNMPIHJJUJQFU-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NNC(=N1)CO)N |
Origin of Product |
United States |
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